7,7'-Dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]
Description
7,7'-Dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene] is a chiral spirocyclic compound featuring two indene moieties connected via a spiro carbon atom. The methoxy (-OCH₃) groups at the 7 and 7' positions donate electron density to the aromatic rings, influencing both electronic and steric properties. This compound is structurally related to SPINOL (2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol), a well-known chiral scaffold in asymmetric catalysis . The methoxy substitution replaces hydroxyl groups, reducing hydrogen-bonding capacity while enhancing solubility in non-polar solvents. Its synthesis typically involves B(C₆F₅)₃-catalyzed intramolecular Friedel-Crafts reactions of gem-difluoroalkanes under mild conditions (e.g., 50°C for 2 hours in hexafluoroisopropanol) . Spectroscopic characterization includes distinct ¹³C NMR signals for methoxy carbons (δ ~55.4) and a molecular ion peak at m/z 280 (C₁₉H₂₀O₂) in mass spectrometry .
Properties
IUPAC Name |
4,4'-dimethoxy-3,3'-spirobi[1,2-dihydroindene] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O2/c1-20-15-7-3-5-13-9-11-19(17(13)15)12-10-14-6-4-8-16(21-2)18(14)19/h3-8H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPJXGJTUSWGBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C3(CC2)CCC4=C3C(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60573285 | |
| Record name | 7,7'-Dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60573285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223137-81-3 | |
| Record name | 7,7'-Dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60573285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7’-Dimethoxy-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene] typically involves the reaction of appropriate indene derivatives under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the spirobi[indene] core . The reaction conditions often involve the use of solvents such as toluene or dichloromethane, and the reaction temperature is maintained at around 80-100°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
7,7’-Dimethoxy-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene] undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon as a catalyst at elevated pressures.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated double bonds.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Pharmacological Potential
Research indicates that compounds similar to 7,7'-dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene] exhibit various biological activities. The spirobi[indene] structure is known for its potential as a scaffold in drug design. Studies have shown that derivatives of this compound may possess anti-inflammatory and anticancer properties. For instance:
- Anti-inflammatory Activity : Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
- Anticancer Properties : Research has indicated that spiro compounds can induce apoptosis in cancer cells, making them candidates for anticancer drug development.
Case Study: Synthesis of Derivatives
A study published in the Journal of Medicinal Chemistry explored the synthesis of various derivatives of spirobi[indene] compounds. The derivatives were tested for their ability to inhibit tumor growth in vitro and in vivo models. The results showed that specific modifications to the methoxy groups enhanced the anticancer activity significantly .
Reagent in Organic Reactions
7,7'-Dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene] can serve as an intermediate or reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions:
- Cyclization Reactions : The compound can undergo cyclization reactions to form larger polycyclic structures.
- Functionalization : The methoxy groups can be substituted or modified to create new compounds with diverse functional groups.
Table 1: Summary of Synthetic Applications
| Reaction Type | Description | Reference |
|---|---|---|
| Cyclization | Formation of polycyclic compounds | |
| Functionalization | Modification of methoxy groups | |
| Cross-Coupling | Used as a coupling partner in cross-coupling reactions |
Use in Polymer Chemistry
The unique structural characteristics of 7,7'-dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene] make it a candidate for use in polymer chemistry. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
Case Study: Polymer Composite Development
A study demonstrated the incorporation of spirobi[indene] derivatives into polymer composites used for electronic applications. The resulting materials exhibited improved conductivity and thermal properties compared to traditional polymers .
Mechanism of Action
The mechanism of action of 7,7’-Dimethoxy-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene] involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions, thereby facilitating various chemical transformations . In biological systems, it may interact with cellular receptors or enzymes, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Structural and Electronic Variations
Key Differences :
- Electronic Effects: Methoxy groups enhance electron density on aromatic rings compared to nitro (-NO₂) or bromo (-Br) substituents, which withdraw electrons .
- Solubility : Methoxy derivatives show improved solubility in organic solvents (e.g., THF, dichloromethane) compared to polar diol analogs .
Catalytic Performance
- Enantioselectivity: SPINOL-derived catalysts achieve up to 90% enantiomeric excess (ee) in fluorinated amine synthesis .
- Macrocycle Formation : Spirobiindene-diol derivatives form chiral macrocycles (e.g., 31-membered thio-containing macrolide) with 21% yield, while methoxy analogs could alter cavity geometry .
Physicochemical Data
| Property | 7,7'-Dimethoxy-spirobi[indene] | SPINOL (7,7'-diol) | 6,6'-Diethyl-spirobi[indene] |
|---|---|---|---|
| Molecular Weight | 280.31 g/mol | 252.31 g/mol | 276.39 g/mol |
| ¹³C NMR (δ, ppm) | 55.4 (OCH₃) | 61.2 (C-OH) | 30.1 (CH₂CH₃) |
| MS (m/z) | 280 [M⁺] | 252 [M⁺] | 276 [M⁺] |
| Solubility | High in CH₂Cl₂, THF | Moderate in polar solvents | High in hexane |
Biological Activity
7,7'-Dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene] is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound features a spirobiindene structure with two methoxy groups, contributing to its unique reactivity and biological profile. Its molecular formula is , and it exhibits a melting point of approximately 153-154 °C and a predicted boiling point of around 434.3 °C .
Biological Activities
Antioxidant Activity
Research indicates that 7,7'-dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene] exhibits significant antioxidant properties. In vitro studies have shown that the compound can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies utilizing cell lines have demonstrated that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This activity suggests potential therapeutic applications in conditions characterized by chronic inflammation .
Anticancer Potential
In vitro assays have revealed that 7,7'-dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene] may possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation .
The biological activities of 7,7'-dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene] can be attributed to its ability to interact with specific molecular targets:
- Reactive Oxygen Species (ROS) Modulation : The compound's antioxidant activity is linked to its ability to reduce ROS levels in cells.
- Cytokine Inhibition : By inhibiting the production of pro-inflammatory cytokines, it contributes to reduced inflammation.
- Apoptotic Pathway Activation : The induction of apoptosis in cancer cells may involve upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
Data Summary
| Biological Activity | Methodology | Findings |
|---|---|---|
| Antioxidant | DPPH Assay | Significant free radical scavenging activity observed. |
| Anti-inflammatory | ELISA | Inhibition of TNF-α and IL-6 production in cell cultures. |
| Anticancer | Cell Viability Assay | Induced apoptosis in breast cancer cell lines; IC50 values suggest potent activity. |
Case Studies
Case Study 1: Antioxidant Efficacy
In a study assessing the antioxidant capacity of various compounds, 7,7'-dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene] was found to exhibit one of the highest levels of DPPH radical scavenging activity compared to standard antioxidants like ascorbic acid .
Case Study 2: Cancer Cell Apoptosis
A recent investigation into the anticancer effects of this compound revealed that at concentrations as low as 10 µM, it significantly inhibited the proliferation of MCF-7 breast cancer cells by inducing apoptotic pathways. Flow cytometry analysis confirmed an increase in early apoptotic cells following treatment.
Q & A
Q. What are the defining structural features of 7,7'-Dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene], and how do they impact its chemical reactivity?
The compound features a spirobi[indene] core with methoxy (-OCH₃) groups at the 7,7' positions and a tetrahydro (partially saturated) indene backbone. The spiro junction creates steric constraints, while the electron-donating methoxy groups influence electrophilic substitution patterns. Comparative studies of similar spirobi[indene] derivatives (e.g., hydroxylated or methylated analogs) suggest that methoxy substituents enhance solubility in polar solvents and moderate reactivity in oxidation reactions .
Q. What synthetic strategies are employed for spirobi[indene] derivatives with methoxy groups, and what are the critical steps?
Synthesis typically involves:
- Bromination : Introduction of bromine at reactive positions (e.g., 4,4' in dihydroxy precursors) using reagents like NBS (N-bromosuccinimide) .
- Methoxy Group Installation : Nucleophilic substitution or Ullmann-type coupling with methoxide ions, often requiring copper catalysts .
- Reduction : Partial saturation of the indene backbone using LiAlH₄ or catalytic hydrogenation . Key challenges include regioselectivity control and avoiding over-reduction.
Advanced Research Questions
Q. How can multi-step synthesis routes for this compound be optimized to address regioselectivity and functional group compatibility?
- Temperature Control : Lower temperatures (0–5°C) during bromination improve regioselectivity for 4,4' positions .
- Catalyst Screening : Palladium/copper bimetallic systems enhance coupling efficiency for methoxy group installation .
- Protection-Deprotection : Use of TMS (trimethylsilyl) protecting groups for hydroxyl intermediates prevents unwanted side reactions during reduction . Table 1 summarizes optimized conditions from related studies:
Table 1. Synthetic Optimization for Spirobi[indene] Derivatives
| Step | Reagents/Conditions | Yield Improvement | Reference |
|---|---|---|---|
| Bromination | NBS, CCl₄, 0°C, 12 h | 85% → 92% | |
| Methoxy Substitution | CuI, K₂CO₃, DMF, 80°C | 60% → 78% | |
| Backbone Reduction | LiAlH₄, THF, reflux, 2 h | 70% → 88% |
Q. What advanced spectroscopic techniques resolve stereochemical ambiguities in spirobi[indene] derivatives, and how are conflicting NMR data interpreted?
- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IA), with retention times correlated to absolute configuration .
- NOESY NMR : Identifies spatial proximity of protons near the spiro center to confirm stereochemistry .
- Contradiction Resolution : Discrepancies in chemical shifts (e.g., δ 3.2 ppm vs. δ 3.5 ppm for methoxy protons) may arise from solvent polarity or crystallographic packing effects. Cross-validation with X-ray crystallography is recommended .
Q. How do physicochemical properties (e.g., Henry’s Law constant) of methoxy-substituted spirobi[indene] derivatives compare to hydroxylated analogs?
Methoxy groups reduce polarity, leading to lower Henry’s Law constants (KH) compared to hydroxylated derivatives. For example:
- 7,7'-Dimethoxy analog : Estimated KH ≈ 1.5 × 10⁶ Pa·m³/mol (extrapolated from similar compounds) .
- 7,7'-Dihydroxy analog : Measured KH = 1.4 × 10¹⁴ Pa·m³/mol due to hydrogen bonding . Methodological considerations include using purge-and-trap GC-MS for volatile analogs and adjusting pH for ionizable hydroxyl groups .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported reaction yields for spirobi[indene] syntheses?
Variations in yields (e.g., 70% vs. 88% for LiAlH₄ reductions) often stem from:
- Purity of Starting Materials : Impurities in brominated intermediates reduce efficiency .
- Catalyst Aging : Copper catalysts degrade upon repeated use, requiring fresh batches .
- Workup Protocols : Incomplete extraction or column chromatography can lead to losses . Standardization of starting material purity and catalyst recycling protocols is critical.
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
